molecular formula C16H12O3 B8457365 6-(Benzyloxy)-2H-chromen-2-one

6-(Benzyloxy)-2H-chromen-2-one

Cat. No.: B8457365
M. Wt: 252.26 g/mol
InChI Key: PIGPQOWBJPLRTP-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzyloxy group at the 6th position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2H-chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with 2H-chromen-2-one as the core structure.

    Benzyloxy Group Introduction: The benzyloxy group is introduced at the 6th position of the chromen-2-one core through a nucleophilic substitution reaction. This can be achieved by reacting 6-hydroxy-2H-chromen-2-one with benzyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of 2H-chromen-2-one and benzyl bromide.

    Optimized Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives depending on the substituent introduced.

Scientific Research Applications

6-(Benzyloxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2H-chromen-2-one: Lacks the benzyloxy group but shares the chromen-2-one core structure.

    6-Methoxy-2H-chromen-2-one: Contains a methoxy group instead of a benzyloxy group at the 6th position.

    7-Benzyloxy-2H-chromen-2-one: The benzyloxy group is at the 7th position instead of the 6th position.

Uniqueness

6-(Benzyloxy)-2H-chromen-2-one is unique due to the specific positioning of the benzyloxy group at the 6th position, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

6-phenylmethoxychromen-2-one

InChI

InChI=1S/C16H12O3/c17-16-9-6-13-10-14(7-8-15(13)19-16)18-11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

PIGPQOWBJPLRTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=O)C=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Equip a 5-L, three-neck, round-bottom flask with a large blade mechanical stirrer, thermocouple, an addition funnel, Claisen adapter, reflux condenser, and a sodium hydroxide scrubber. Charge the flask with 2,5-dimethoxycinnamic acid (182.3 g, 865 mmol, 1.0 equiv) and dichloroethane (2.5 L). Add boron tribromide (163.5 mL, 433.2 g, 1.73 mol, 2.0 equiv.) dropwise over 1 h, keeping the temperature below 35° C. Gas evolution can be monitored as the temperature of the reaction is gradually increased to reflux (82° C.). Reflux for 12 h, cool to 5° C., and quench by the careful addition of water (1.0 L). Filter the resulting yellow-red suspension/emulsion through a glass frit and wash with dichloroethane (1.0 L) and heptane (1.0 L) to afford a brown solid. Dry the wet material in a vacuum oven (30 in., 35° C.) for 18 h, to afford the coumarin (180.3 g, 127% theory) as a brown solid: 1H NMR (300 MHz, DMSO-d6) δ 7.97 (d, J=9.6 Hz, 1H), 7.22 (d, J=9.9 Hz, 1H), 7.05 (m, 2H), 6.43 (d, J=9.6 Hz, 1H).
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
182.3 g
Type
reactant
Reaction Step Three
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
163.5 mL
Type
reactant
Reaction Step Four
Yield
127%

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